Cas no 37134-61-5 (Decanoic acid,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-,1-(carboxymethyl)octyl ester)

Decanoic acid,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-,1-(carboxymethyl)octyl ester structure
37134-61-5 structure
Product Name:Decanoic acid,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-,1-(carboxymethyl)octyl ester
CAS-nummer:37134-61-5
MF:C26H48O9
MW:504.653929710388
CID:296645
PubChem ID:162246
Update Time:2025-04-19

Decanoic acid,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-,1-(carboxymethyl)octyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Decanoic acid,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-,1-(carboxymethyl)octyl ester
    • 3-[3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydecanoyloxy]decanoic acid
    • 3-({3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]decanoyl}oxy)decanoic acid
    • Decanoic acid, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-, 1-(carboxymethyl)octyl ester
    • Rhamnolipid 2
    • Rphdhd
    • SCHEMBL374624
    • 3-[3-(alpha-l-rhamnopyranosyloxy)decanoyloxy]decanoic acid
    • Mono-rhamnolipid
    • L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoic acid
    • Rhamnosyl-beta-hydroxydecanoyl-beta-hydroxydecanoate
    • Rhamnolipid RL1
    • Rhamnopyranosyl-3-hydroxydecanoyl-3-hydroxydecanoate
    • CHEBI:62255
    • Rhamnolipid R1
    • Decanoic acid, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-, 1-(carboxymethyl)octyl ester
    • Q27131721
    • DTXSID50885662
    • 1-(Carboxymethyl)octyl 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)decanoate
    • 37134-61-5
    • Inchi: 1S/C26H48O9/c1-4-6-8-10-12-14-19(16-21(27)28)34-22(29)17-20(15-13-11-9-7-5-2)35-26-25(32)24(31)23(30)18(3)33-26/h18-20,23-26,30-32H,4-17H2,1-3H3,(H,27,28)/t18-,19?,20?,23-,24+,25+,26-/m0/s1
    • InChI-sleutel: PPMPLIBYTIWXPG-MSJADDGSSA-N
    • LACHT: O1[C@@H](C)[C@@H]([C@H]([C@H]([C@@H]1OC(CC(=O)OC(CC(=O)O)CCCCCCC)CCCCCCC)O)O)O

Berekende eigenschappen

  • Exacte massa: 504.33
  • Monoisotopische massa: 504.33
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 20
  • Complexiteit: 585
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 143Ų

Experimentele eigenschappen

  • Dichtheid: 1.14
  • Kookpunt: 659.7°Cat760mmHg
  • Vlampunt: 209°C
  • Brekindex: 1.509
  • LogboekP: 3.69670
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.